molecular formula C21H24N2O4 B4774060 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione

3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione

Cat. No. B4774060
M. Wt: 368.4 g/mol
InChI Key: PMXUZBXTEKKFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione, also known as Bz-PPD, is a small molecule that has shown promising results in scientific research applications. This compound has been found to have potential therapeutic benefits in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The synthesis method of Bz-PPD is complex, but it has been successfully synthesized in the laboratory.

Mechanism of Action

The mechanism of action of 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione is not fully understood, but it has been found to interact with various molecular targets. 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has been found to inhibit the activity of STAT3, which is a transcription factor that plays a key role in cancer development. 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has also been found to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in inflammation and oxidative stress. In addition, 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has been found to activate the Nrf2/ARE pathway, which is a signaling pathway that plays a key role in antioxidant defense.
Biochemical and Physiological Effects
3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has been found to have various biochemical and physiological effects. In cancer research, 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has been found to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease research, 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has been found to reduce inflammation and oxidative stress, which are major contributors to the development of cardiovascular diseases. In neurodegenerative disorder research, 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has been found to protect neurons from damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its molecular targets. It has also been found to have low toxicity, which makes it a good candidate for further development. However, 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has some limitations for lab experiments. Its synthesis method is complex, which makes it difficult to produce large quantities. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione research. One direction is to optimize its therapeutic potential by identifying its molecular targets and developing more potent analogs. Another direction is to investigate its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route. In addition, further preclinical and clinical studies are needed to evaluate its safety and efficacy in humans. Finally, its potential use in combination therapy with other drugs should be explored to maximize its therapeutic benefits.
Conclusion
In conclusion, 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione is a small molecule that has shown promising results in scientific research applications. Its synthesis method is complex, but it has been successfully synthesized in the laboratory. 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has potential therapeutic benefits in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Its mechanism of action is not fully understood, but it has been found to interact with various molecular targets. 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has various biochemical and physiological effects, and it has several advantages for lab experiments. However, further research is needed to optimize its therapeutic potential and evaluate its safety and efficacy in humans.

Scientific Research Applications

3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has shown potential therapeutic benefits in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. In cancer research, 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has been found to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease research, 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has been found to reduce inflammation and oxidative stress, which are major contributors to the development of cardiovascular diseases. In neurodegenerative disorder research, 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has been found to protect neurons from damage and improve cognitive function.

properties

IUPAC Name

5,5-dimethyl-3-[3-(4-phenylmethoxyphenoxy)propyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-21(2)19(24)23(20(25)22-21)13-6-14-26-17-9-11-18(12-10-17)27-15-16-7-4-3-5-8-16/h3-5,7-12H,6,13-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXUZBXTEKKFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-3-[3-(4-phenylmethoxyphenoxy)propyl]imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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